molecular formula C18H14N2O4S2 B2896511 Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 1955506-63-4

Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2896511
CAS RN: 1955506-63-4
M. Wt: 386.44
InChI Key: MLNOGMUMHJURDB-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C18H14N2O4S2 . It has a molecular weight of 386.44 .

Scientific Research Applications

Organic Synthesis Applications

Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been investigated for its reactivity and utility in organic synthesis, including the synthesis of novel heteroaromatic compounds and their functionalization. For instance, studies have explored the synthesis of benzothiophene derivatives through various cyclization and functionalization reactions, highlighting the compound's versatility as a building block for more complex molecular structures (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives have been explored for their potential antitumor and antimicrobial activities. Derivatives of benzothiophenes have shown promising activity against various human tumor cell lines, including leukemia, melanoma, and breast cancer, suggesting potential applications in cancer therapy (Sławiński, 2004). Additionally, certain benzothiophene derivatives have been evaluated for their ability to inhibit the in vitro growth of human tumor cell lines, presenting a structure-activity relationship that could be beneficial for developing new anticancer agents (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).

properties

IUPAC Name

methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-6-5-8-14(13(11)10-19)20-26(22,23)17-12-7-3-4-9-15(12)25-16(17)18(21)24-2/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOGMUMHJURDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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